molecular formula C11H9ClF3N3O2S2 B2981784 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide CAS No. 400082-51-1

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide

Cat. No.: B2981784
CAS No.: 400082-51-1
M. Wt: 371.78
InChI Key: VEZGBFYNIUNJLK-UHFFFAOYSA-N
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Description

N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiophene sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide typically involves multiple steps. The thiophene sulfonohydrazide moiety is then attached through a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient chlorination and fluorination . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and reduced forms of the original compound, depending on the specific reaction conditions .

Mechanism of Action

The precise mechanism of action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is unique due to its combination of a trifluoromethyl group, pyridine ring, and thiophene sulfonohydrazide moiety.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9)10-8(12)5-7(6-16-10)11(13,14)15/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZGBFYNIUNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333037
Record name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400082-51-1
Record name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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